molecular formula C7H8O2S B133773 Methyl-13C phenyl sulfone CAS No. 125562-53-0

Methyl-13C phenyl sulfone

Cat. No.: B133773
CAS No.: 125562-53-0
M. Wt: 157.2 g/mol
InChI Key: JCDWETOKTFWTHA-OUBTZVSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-13C phenyl sulfone typically involves the sulfonation of a phenyl compound with a methyl group that contains the carbon-13 isotope. One common method is the reaction of phenyl magnesium bromide with sulfur dioxide, followed by oxidation to form the sulfone. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the isotopically labeled compound. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl-13C phenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl-13C phenyl sulfone is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of Methyl-13C phenyl sulfone in research applications involves its use as a tracer molecule. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This enables detailed studies of molecular interactions, reaction pathways, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: Methyl-13C phenyl sulfone is unique due to its isotopic labeling, which provides enhanced analytical capabilities in NMR spectroscopy and other techniques. This makes it particularly valuable in research settings where precise tracking and analysis of molecular behavior are required .

Properties

IUPAC Name

(113C)methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDWETOKTFWTHA-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436306
Record name Methyl-13C phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125562-53-0
Record name Methyl-13C phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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